molecular formula C18H18N4OS B2706388 (4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034384-79-5

(4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2706388
CAS No.: 2034384-79-5
M. Wt: 338.43
InChI Key: ZSRFYUKDLGFKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a synthetic organic compound with the molecular formula C18H18N4OS and a molecular weight of 338.4 g/mol . Its structure integrates a 4-methylthiophene moiety, a pyrrolidine ring, and a phenyl-substituted 1,2,3-triazole, making it a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound is part of a class of molecules known for their potential as biologically active scaffolds. Thiophene derivatives are extensively researched for their diverse pharmacological profiles, which have been reported to include anti-breast cancer activity and anti-HIV protease inhibition . The specific molecular architecture of this compound, featuring a 1,2,3-triazole linked to a pyrrolidine methanone, is a common pharmacophore in the development of neurokinin-3 (NK-3) receptor antagonists, which are investigated for the treatment of various central nervous system disorders . Furthermore, compounds with pyrrolidine and triazole components are also studied in the context of monoamine transporter inhibition, relevant to research on neurological conditions and substance abuse disorders . This product is provided for research applications exclusively, including but not limited to use as a reference standard, a key intermediate in organic synthesis, and a scaffold for the development of novel bioactive molecules in high-throughput screening assays. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-13-9-17(24-12-13)18(23)21-8-7-15(10-21)22-11-16(19-20-22)14-5-3-2-4-6-14/h2-6,9,11-12,15H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRFYUKDLGFKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene and triazole units. These units are then coupled using appropriate reagents under controlled conditions. One common synthetic route involves the reaction of 4-methylthiophene-2-carboxylic acid with 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The triazole ring can be reduced to form amines.

  • Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) or H2O2 (Hydrogen Peroxide).

  • Reduction: : Using reducing agents like LiAlH4 (Lithium Aluminium Hydride) or NaBH4 (Sodium Borohydride).

  • Substitution: : Using nucleophiles like amines or alcohols in the presence of a suitable solvent.

Major Products Formed

  • Oxidation: : Formation of 4-methylthiophene-2-sulfoxide or 4-methylthiophene-2-sulfone.

  • Reduction: : Formation of 4-methylthiophene-2-amine.

  • Substitution: : Formation of various substituted pyrrolidines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of compounds containing the triazole moiety in exhibiting antimicrobial properties. Triazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi. The specific compound under discussion has been synthesized and evaluated for its antimicrobial activity, showing promising results against strains such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

Compounds similar to (4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone have been investigated for their anticancer activities. The presence of the triazole ring is particularly significant as it has been associated with cytotoxic effects in various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Research into neuroprotective agents has identified several compounds with similar structural features as potential candidates for treating neurodegenerative diseases. The triazole and pyrrolidine components may contribute to neuroprotection through modulation of neurotransmitter systems and reduction of oxidative stress .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties. The unique electronic characteristics of the triazole group can improve the conductivity and thermal stability of polymers, making them suitable for applications in electronics and photonics .

Sensor Development

Due to its chemical properties, this compound can be utilized in the development of sensors for detecting various analytes. The ability of triazole derivatives to form stable complexes with metal ions makes them ideal candidates for sensor applications in environmental monitoring and biomedical diagnostics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Triazole-Pyrrolidine/Piperazine Derivatives

(a) Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound B)
  • Structure : Replaces pyrrolidine with piperazine and substitutes triazole with a trifluoromethylphenyl group.
  • Key Differences :
    • Trifluoromethyl Group : Increases electronegativity and metabolic stability compared to Compound A’s phenyl group.
    • Piperazine vs. Pyrrolidine : Piperazine’s six-membered ring offers greater conformational flexibility but reduced steric hindrance.
(b) 1-Pyrrolidinyl[4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl]methanone (Compound C)
  • Structure : Features a 4-(trifluoromethoxy)phenyl substituent on the triazole.
  • Key Differences: Trifluoromethoxy Group: Enhances membrane permeability but may reduce aqueous solubility compared to Compound A’s unsubstituted phenyl group. Methanone Positioning: Similar scaffold but altered electronic effects due to substituent electronegativity.

Triazole-Morpholine Derivatives

4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)methanone (Compound D)
  • Structure : Substitutes pyrrolidine with morpholine.
  • Reduced Lipophilicity: LogP estimated at 2.1 (vs. 3.4 for Compound A), impacting bioavailability .

Pyrazoline and Thiazolidinone Analogues

(a) 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (Compound E)
  • Structure : Replaces triazole-pyrrolidine with a pyrazoline-benzothiazole system.
  • Key Differences :
    • Benzothiazole : Increases aromaticity and rigidity, reducing conformational flexibility.
    • Antimicrobial Activity : Compound E shows moderate antibacterial activity, while Compound A’s bioactivity remains uncharacterized in the literature.
(b) 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one (Compound F)
  • Structure: Thiazolidinone core instead of triazole-pyrrolidine.
  • Key Differences :
    • Thioxo Group : Enhances metal-chelating capacity but reduces stability under acidic conditions.

Structural and Functional Data Table

Compound Core Structure Substituents Molecular Weight Estimated LogP Key Spectral Data (1H-NMR, δ ppm)
A Triazole-Pyrrolidine 4-Methylthiophene, Phenyl 365.44 3.4 7.8 (triazole H), 2.4 (CH3-thiophene)
B Triazole-Piperazine CF3-Ph, Thiophene 423.41 4.1 8.1 (triazole H), 3.2 (piperazine CH2)
C Triazole-Pyrrolidine CF3O-Ph 410.38 3.8 7.9 (triazole H), 4.3 (OCH2CF3)
D Triazole-Morpholine Phenyl 334.14 2.1 7.7 (triazole H), 3.6 (morpholine O-CH2)
E Pyrazoline-Benzothiazole 4-Methoxyphenyl 415.48 2.9 6.9 (pyrazoline H), 2.5 (CH3-benzothiazole)

Biological Activity

The compound (4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone, identified by its CAS number 2034384-79-5, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thiophene ring substituted with a methyl group and a triazole-pyrrolidine moiety. Its molecular formula is C18H20N4OSC_{18}H_{20}N_{4}OS, with a molecular weight of 338.4 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. Studies have shown that modifications in the triazole ring can enhance activity against various pathogens .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. A related compound demonstrated potent antiproliferative effects against several cancer cell lines, indicating potential for further exploration in oncology .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to apoptosis in cancer cells. This mechanism is crucial for the anticancer efficacy observed in related structures .
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress through ROS production has been linked to the cytotoxic effects on cancer cells. This mechanism may be relevant for the evaluated compound .
  • Caspase Activation : Apoptotic pathways involving caspase activation are often triggered by compounds that interfere with cellular integrity and function. This pathway may also be relevant for the compound under consideration .

Antiproliferative Activity

A study evaluating various derivatives found that certain modifications led to significant antiproliferative effects against human cancer cell lines such as HeLa and CEM. The compound showed IC50 values indicating strong activity compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)Notes
3fHeLa0.02High cytotoxicity observed
CA-4HeLa0.15Standard reference compound

Antimicrobial Screening

Preliminary antimicrobial assays indicated that similar triazole derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also have potential in this area .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Construct the pyrrolidine-triazole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 4-phenyl-1,2,3-triazole moiety .
  • Step 2: Couple the 4-methylthiophen-2-yl group to the pyrrolidine scaffold using a ketone-forming reaction, such as nucleophilic acyl substitution or Friedel-Crafts acylation .
  • Optimization Tips:
    • Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
    • Adjust reaction temperature (e.g., 60–80°C for CuAAC) and catalyst loading (e.g., 5 mol% CuI) to enhance yield .
    • Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproducts .

Basic: How can the structural integrity and purity of this compound be confirmed post-synthesis?

Methodological Answer:

  • X-ray Crystallography: Resolve the 3D structure to confirm stereochemistry and bond connectivity, as demonstrated for analogous pyrrolidinyl methanones .
  • Spectroscopic Analysis:
    • NMR: Compare 1^1H/13^{13}C NMR peaks with computational predictions (e.g., DFT) to validate substituent positions .
    • FT-IR: Identify characteristic carbonyl (C=O, ~1700 cm1^{-1}) and triazole (C-N, ~1450 cm1^{-1}) stretches .
  • Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) and detect impurities .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound when modifying the triazole or thiophene moieties?

Methodological Answer:

  • Targeted Modifications:
    • Replace the 4-phenyl group on the triazole with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to study electronic effects on bioactivity .
    • Substitute the 4-methylthiophene with bulkier heterocycles (e.g., furan or indole) to assess steric impacts .
  • Assay Design:
    • Test derivatives in enzyme inhibition assays (e.g., kinases) or cell-based models (e.g., cancer lines) to correlate structural changes with activity .
    • Use molecular docking to predict binding modes and guide rational design .

Advanced: How can computational methods predict the compound's binding affinity to biological targets, and what validation experiments are necessary?

Methodological Answer:

  • In Silico Approaches:
    • Perform molecular dynamics simulations to study ligand-protein interactions over time (e.g., GROMACS software) .
    • Calculate binding free energy (ΔG) using MM-PBSA/GBSA methods to rank affinity .
  • Validation:
    • Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental Kd_d values .
    • Mutate key residues in the target protein (e.g., catalytic sites) to confirm predicted binding hotspots .

Advanced: What environmental fate and ecotoxicological assessments are recommended for this compound?

Methodological Answer:

  • Environmental Persistence:
    • Measure hydrolysis half-life under varying pH (e.g., pH 5–9) and UV stability via photodegradation assays .
    • Assess soil sorption using batch equilibrium (e.g., OECD Guideline 106) to predict mobility .
  • Ecotoxicology:
    • Conduct acute toxicity tests on Daphnia magna (LC50_{50}) and algal growth inhibition (IC50_{50}) .
    • Evaluate bioaccumulation potential via octanol-water partition coefficient (log Kow_{ow}) modeling .

Advanced: How can contradictory results in biological activity assays be resolved, such as varying IC50_{50}50​ values across cell lines?

Methodological Answer:

  • Data Reconciliation Workflow:
    • Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time .
    • Dose-Response Repetition: Run triplicate experiments with internal controls (e.g., reference inhibitors) .
    • Mechanistic Studies: Use RNA-seq or proteomics to identify off-target pathways contributing to variability .
  • Meta-Analysis: Compare data with structurally similar compounds (e.g., THP-M3T) to identify trends in cell-type specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.